molecular formula C4H6O4 B127951 (3R,4S)-3,4-dihydroxyoxolan-2-one CAS No. 21730-93-8

(3R,4S)-3,4-dihydroxyoxolan-2-one

Cat. No. B127951
CAS RN: 21730-93-8
M. Wt: 118.09 g/mol
InChI Key: SGMJBNSHAZVGMC-STHAYSLISA-N
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Description

This typically includes the compound’s IUPAC name, common names, and structural formula. The compound’s role or use in industry or research is also often included.



Synthesis Analysis

This involves a detailed look at the methods used to synthesize the compound. It can include the starting materials, reagents, reaction conditions, and yield. The analysis may also discuss the advantages and disadvantages of the synthesis method.



Molecular Structure Analysis

This involves examining the compound’s molecular structure, including its stereochemistry. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It can include the reaction conditions, the mechanism, and the products formed.



Physical And Chemical Properties Analysis

This involves studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.


Scientific Research Applications

Antioxidant Development

A study by Manfredini et al. (2000) explored molecular combinations of antioxidants, such as ascorbic acid and alpha-tocopherol, to design new compounds with enhanced radical scavenging activities. One of their creations, 3,4-dihydroxy-5R-2(R,S)-(6-hydroxy-2,5,7,8-tetramethylchroman-2(R,S)yl-methyl)-1,3]dioxolan-4S-yl]-5H-furan-2-one, showed potent antioxidant effects, surpassing those of synthetic alpha-tocopherol analogue and natural alpha-tocopherol or ascorbic acid. This discovery opens up avenues for therapeutic agents targeting free radical damage in pathological events (Manfredini et al., 2000).

Ecological and Biological Roles

Macias et al. (2009) discussed the bioactivity and ecological role of compounds like 1,4-benzoxazin-3(4H)-one, highlighting their phytotoxic, antifungal, antimicrobial, and antifeedant effects. These compounds and their derivatives, including 3,4-dihydroxyoxolan-2-one, are of interest for their potential as natural herbicide models and pharmaceutical applications. The research emphasized the ecological behavior of these compounds in plant defense mechanisms (Macias et al., 2009).

Chiral Synthesis Applications

Barbaro et al. (1999) described a method for the chiral construction of 3-alkyl-3-hydroxy-beta-lactams using 1,3-dioxolan-4-ones, including (3R,4S)-3,4-dihydroxyoxolan-2-one. This method, following Seebach's principle of self-regeneration of stereocenters, is important in the synthesis of beta-lactams, which are key intermediates in the development of various pharmaceuticals (Barbaro et al., 1999).

Chemical Synthesis and Industrial Applications

Benyahya et al. (2011) conducted a study on the synthesis of glycerin carbonate-based intermediates using thiol-ene chemistry, employing 1,3-dioxolan-2-one derivatives. This research is significant for the development of environmentally friendly synthesis methods and the creation of new materials, including polyhydroxyurethanes, which have potential applications in various industries (Benyahya et al., 2011).

Safety And Hazards

This involves examining the compound’s toxicity, flammability, and environmental impact. It can also include information on safe handling and disposal.


Future Directions

This involves discussing potential future research directions or applications for the compound.


properties

IUPAC Name

(3R,4S)-3,4-dihydroxyoxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O4/c5-2-1-8-4(7)3(2)6/h2-3,5-6H,1H2/t2-,3+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGMJBNSHAZVGMC-STHAYSLISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(=O)O1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](C(=O)O1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70369232
Record name (3R,4S)-3,4-dihydroxydihydrofuran-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70369232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Threonolactone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000940
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

(3R,4S)-3,4-dihydroxyoxolan-2-one

CAS RN

21730-93-8
Record name (3R,4S)-Dihydro-3,4-dihydroxy-2(3H)-furanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21730-93-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3R,4S)-3,4-dihydroxydihydrofuran-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70369232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Threonolactone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000940
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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